N-Trityl-1,4-butanediamine diacetate is a chemical compound with the molecular formula C₃₈H₄₆N₂O₄. It is classified under the category of diamines and is recognized for its utility in various scientific research applications, particularly in organic synthesis and medicinal chemistry. The compound is also known by its IUPAC name, acetic acid; N'-tritylbutane-1,4-diamine, and has the CAS number 325708-23-4.
The synthesis of N-Trityl-1,4-butanediamine diacetate typically involves a multi-step process:
N-Trityl-1,4-butanediamine diacetate has a complex molecular structure characterized by its trityl group attached to a butanediamine backbone.
The compound exhibits a symmetrical structure that allows for various interactions in biochemical applications.
N-Trityl-1,4-butanediamine diacetate can undergo several types of chemical reactions:
The specific reaction conditions such as temperature and inert atmosphere are crucial for preventing unwanted side reactions during these transformations.
The mechanism of action for N-Trityl-1,4-butanediamine diacetate primarily involves its interaction with biological molecules:
This ability to interact with biological targets makes it valuable in medicinal chemistry.
N-Trityl-1,4-butanediamine diacetate exhibits distinct physical and chemical properties:
The compound's stability under various conditions is essential for its applications in synthetic chemistry and biochemistry.
N-Trityl-1,4-butanediamine diacetate finds extensive applications across various fields:
N-Trityl-1,4-butanediamine diacetate (CAS 325708-23-4) is synthesized through a multi-step sequence beginning with catalytic hydrogenation of substituted succinic acid dinitriles. The core methodology involves hydrogenating dinitrile precursors (e.g., 2,3-diphenylsuccinonitrile) in acetic anhydride solvent under controlled conditions (20-150°C) using catalysts like Raney nickel or noble metals (Pt, Pd). This reaction simultaneously reduces nitrile groups and acetylates the resulting amines, yielding N,N'-diacetyl intermediates [9]. Subsequent acidic or alkaline hydrolysis removes the acetyl protecting groups, followed by selective tritylation of the primary diamine. The final diacetate salt forms through acetic acid neutralization, yielding a white crystalline powder with characteristic purity >97% [6].
Table 1: Key Physical Properties of N-Trityl-1,4-butanediamine Diacetate
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₆N₂•2C₂H₄O₂ |
Molecular Weight | 450.57 g/mol |
CAS Number | 325708-23-4 |
Appearance | White crystalline powder |
Melting Point | 117-125°C |
Storage Conditions | 0-8°C under inert atmosphere |
Critical reaction parameters influencing yield and purity include:
Table 2: Optimization Parameters for Catalytic Hydrogenation Step
Parameter | Optimized Condition | Impact on Yield |
---|---|---|
Temperature | 90-110°C (Ni); 25-40°C (Pt) | ±15% yield variance |
Hydrogen Pressure | 50-100 psi | <5% yield increase |
Reaction Time | 8-12 hours | Critical for completion |
Acetic Anhydride Volume | 5-7 vol equivalents | Prevents diacetyl hydrolysis |
Biocatalytic routes leverage engineered enzymes to synthesize N-protected diamine precursors under environmentally benign conditions. Escherichia coli strains expressing ornithine decarboxylase (ODC) convert L-ornithine to 1,4-diaminobutane (putrescine), which is subsequently in situ protected using trityl groups [7] [8]. The efficiency of this pathway depends critically on cofactor optimization:
In recombinant strain NAP3 (co-expressing pntAB and ppnK), putrescine titers reached 95 mg/L·DCW – a 57% increase over wild-type strains. Further optimization of PLP synthesis genes (pdxJ, dxs, tktA) in chassis E. coli PUT11(DE3) elevated yields to 272 mg/L·DCW, demonstrating the synergy between cofactor balancing and pathway engineering [4].
Table 3: Cofactor Optimization Strategies for Putrescine Biosynthesis
Cofactor | Target Enzyme | Engineering Strategy | Yield Increase |
---|---|---|---|
PLP | Ornithine decarboxylase | Overexpression of pdxJ and dxs | Up to 30% |
NADPH | Glutamate dehydrogenase | pntAB and ppnK co-expression | 37-57% |
NADPH | ArgC reductase | Pentose phosphate pathway upregulation (zwf, gnd) | 27-37% |
Downstream processing employs multi-step purification to isolate pharmaceutical-grade material:
Yield optimization strategies include:
Table 4: Purification Method Performance Comparison
Method | Purity (%) | Recovery (%) | Key Advantage |
---|---|---|---|
Solvent Extraction | 92-95 | 78-82 | Scalability for industrial use |
Fractional Distillation | 96-98 | 65-70 | Effective for volatile impurities |
Recrystallization | 97-99 | 70-75 | Polymorph control |
Combined Process | >99 | 60-65 | Pharma-grade material |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9